N-[(2-IMINO-2H-CHROMEN-3-YL)CARBONYL]UREA
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Overview
Description
N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea typically involves the reaction of 2-amino-3-formylchromone with urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chromen derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
N-[(2-Imino-2H-chromen-3-yl)carbonyl]urea can be compared with other chromen derivatives, such as:
Coumarins: These compounds also contain a chromen ring and exhibit similar biological activities, but differ in their specific functional groups and mechanisms of action.
Flavonoids: Another class of chromen derivatives, flavonoids are known for their antioxidant properties and are widely found in plants.
Quinolones: These compounds share structural similarities with chromen derivatives and are used as antibiotics due to their ability to inhibit bacterial DNA synthesis.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-carbamoyl-2-iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9-7(10(15)14-11(13)16)5-6-3-1-2-4-8(6)17-9/h1-5,12H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNVGYBNRYMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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